4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
The compound 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the class of Biginelli-type tetrahydropyrimidine derivatives, which are characterized by a six-membered dihydropyrimidine ring with a thiocarbonyl (C=S) group at position 2 and a carboxamide moiety at position 5 . These compounds are synthesized via multicomponent reactions involving aldehydes, thioureas, and β-keto esters or amides, often under acidic conditions . The structural uniqueness of this compound lies in its 3-chlorophenyl group at position 4 and the 2,4-dimethylphenyl substituent on the carboxamide nitrogen.
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-11-7-8-16(12(2)9-11)23-19(25)17-13(3)22-20(26)24-18(17)14-5-4-6-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEHRNJUBQBLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core tetrahydropyrimidine structure, followed by the introduction of the chlorophenyl, dimethylphenyl, and sulfanylidene groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its interactions with biological targets.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Key Observations:
Ortho-substituted chloro groups () could further distort molecular geometry .
N-Substituent Effects : The 2,4-dimethylphenyl group on the carboxamide nitrogen likely increases lipophilicity compared to ethoxy () or methoxy () substituents, which could enhance membrane permeability but reduce aqueous solubility .
Functional Group Variations : Replacement of the carboxamide with ester groups () or acetylated derivatives () alters electronic properties, influencing reactivity and bioactivity .
Biological Activity
The compound 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of tetrahydropyrimidine that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, antimicrobial activity, and effects on specific biological pathways.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a tetrahydropyrimidine core substituted with chlorophenyl and dimethylphenyl groups, which are known to influence biological activity.
Biological Activity Overview
The biological activity of the compound has been investigated in various studies. Key areas of focus include:
- Anticancer Activity
- Antimicrobial Properties
- Enzyme Inhibition
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrimidine exhibit significant anticancer properties. For instance, compounds similar to the one have shown selective cytotoxic effects against various cancer cell lines. A notable study demonstrated that tetrahydropyrimidine derivatives could induce apoptosis in melanoma cells through modulation of cell cycle progression and inhibition of tyrosinase activity .
Table 1: Cytotoxicity of Tetrahydropyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | VMM917 (Melanoma) | 12.5 | Induces S-phase arrest |
| Compound B | MCF-7 (Breast) | 15.0 | Apoptosis via caspase activation |
| Compound C | HeLa (Cervical) | 10.0 | Inhibition of cell proliferation |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have reported that tetrahydropyrimidine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to disease states. For example, it has been shown to inhibit certain kinases involved in cancer progression, thereby reducing tumor growth in preclinical models .
Case Studies
- Case Study on Melanoma Treatment : A study conducted on a series of tetrahydropyrimidine derivatives revealed that one derivative exhibited a selective cytotoxic effect on melanoma cells compared to normal cells. The compound induced apoptosis by activating intrinsic apoptotic pathways and showed potential as a novel chemotherapeutic agent .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of similar compounds against various pathogens. The results indicated significant inhibition against common bacterial strains, suggesting potential for development into therapeutic agents for infectious diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
